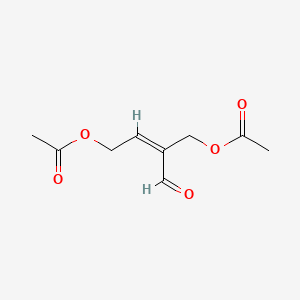

3-Formylbut-2-endiyl diacetate

Description

Significance of Alpha,Beta-Unsaturated Aldehydes with Acetate (B1210297) Functionality in Synthetic Design

α,β-Unsaturated aldehydes are a cornerstone of organic synthesis, serving as pivotal building blocks for a multitude of more complex molecules. nih.govyoutube.com Their conjugated system allows for both 1,2- and 1,4-additions (conjugate additions), providing access to a wide array of functionalized products. pressbooks.pub The introduction of acetate groups, which can act as leaving groups, further enhances their synthetic utility. Specifically, a gem-diacetate (a carbon atom bearing two acetate groups) can serve as a protected form of a carbonyl group. nih.govresearchgate.net The presence of an acetate on the dienyl backbone could also influence the stereochemical outcome of reactions and provide a handle for further functionalization.

Historical Trajectories of Research on Dienyl Acetates and Related Formyl Derivatives

Historically, research into dienyl acetates has often been linked to their utility in cycloaddition reactions, most notably the Diels-Alder reaction, for the construction of cyclic systems found in many natural products. nih.gov The stereochemistry of the dienyl acetate can play a crucial role in directing the stereochemical outcome of these transformations.

The formylation of organic molecules, the introduction of a -CHO group, is a fundamental transformation in organic chemistry. wikipedia.org Various methods have been developed for this purpose, ranging from classical methods like the Vilsmeier-Haack and Gattermann-Koch reactions to more modern approaches. wikipedia.orgorganic-chemistry.org The formylation of unsaturated systems, particularly those already bearing other functional groups like acetates, presents unique challenges and opportunities in terms of regioselectivity and chemoselectivity. However, specific historical accounts detailing the synthesis and study of 3-Formylbut-2-endiyl diacetate are not readily found in mainstream chemical literature.

Current Research Landscape and Underexplored Facets of this compound

The current research landscape for this compound appears to be sparse. While the broader classes of α,β-unsaturated aldehydes and dienyl acetates are subjects of ongoing research, this specific molecule is not prominently featured in recent studies. A general synthetic strategy is described as involving the formation of an acetylenic backbone, followed by formylation and esterification to introduce the acetate groups. ontosight.ai

The potential of this compound as a building block in the synthesis of pharmaceuticals, materials, and agrochemicals has been suggested. ontosight.ai Its array of functional groups could allow it to participate in a variety of chemical transformations, making it a potentially valuable, yet underexplored, intermediate in organic synthesis. The reactivity of the conjugated system, the potential for cycloaddition reactions, and the role of the acetate groups as leaving groups or directing groups all represent facets of its chemistry that warrant further investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85030-54-2 |

|---|---|

Molecular Formula |

C9H12O5 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

[(Z)-3-(acetyloxymethyl)-4-oxobut-2-enyl] acetate |

InChI |

InChI=1S/C9H12O5/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h3,5H,4,6H2,1-2H3/b9-3+ |

InChI Key |

NEKPHUYQAAGESS-YCRREMRBSA-N |

Isomeric SMILES |

CC(=O)OC/C=C(/COC(=O)C)\C=O |

Canonical SMILES |

CC(=O)OCC=C(COC(=O)C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 3 Formylbut 2 Endiyl Diacetate

Total Synthesis Routes and Modular Construction Strategies

The total synthesis of 3-Formylbut-2-endiyl diacetate can be envisioned through a modular approach, where the dienyl core is constructed and subsequently functionalized. This strategy allows for a convergent and flexible synthesis.

Chemo- and Regioselective Formylation Tactics

The introduction of the formyl group at the C3 position of the but-2-endiyl backbone is a critical step that demands high regioselectivity. Several formylation methods are applicable, with the Vilsmeier-Haack and Swern oxidation reactions being prominent examples.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. organic-chemistry.orgthieme-connect.detcichemicals.comwikipedia.org This electrophilic formylating agent is particularly effective for electron-rich substrates. organic-chemistry.orgwikipedia.org In the context of a suitable precursor to this compound, such as a protected 2-buten-1,4-diol derivative, the Vilsmeier-Haack reaction could be employed to introduce the formyl group at the desired position, followed by an aqueous workup to yield the aldehyde. wikipedia.org

Alternatively, the Swern oxidation offers a mild and highly selective method for oxidizing a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. wikipedia.orgnumberanalytics.comorganic-chemistry.orgchemistrysteps.com This reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (TEA). wikipedia.orgnumberanalytics.com A plausible synthetic route would involve the selective oxidation of a primary allylic alcohol at the C4 position of a butenediyl precursor. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex intermediates. wikipedia.orgnumberanalytics.com

Table 1: Comparison of Formylation Tactics

| Tactic | Reagents | Conditions | Advantages | Potential Challenges |

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or oxalyl chloride) | Typically 0°C to room temperature | Effective for electron-rich systems; readily available reagents. organic-chemistry.orgtcichemicals.com | Requires acidic conditions for workup; may not be suitable for acid-sensitive substrates. wikipedia.org |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Low temperatures (-78°C to room temperature) | Mild conditions; high selectivity for primary alcohols; wide functional group tolerance. wikipedia.orgnumberanalytics.comorganic-chemistry.org | Formation of malodorous dimethyl sulfide (B99878) byproduct; requires careful temperature control. wikipedia.orgorganic-chemistry.org |

Stereocontrolled Formation of the Dienyl Core

The stereochemistry of the dienyl core is crucial for the final structure of this compound. Modern organometallic catalysis offers powerful tools for the stereocontrolled synthesis of conjugated dienes.

Rhodium-catalyzed reactions, for instance, have been shown to be highly effective in the stereoselective synthesis of E-dienyl esters from acetylene (B1199291) and carboxylic acids. thieme-connect.deresearchgate.net Such a strategy could be adapted to construct the dienyl backbone with the desired stereochemistry. Another advanced approach involves the palladium-catalyzed dienylation of C(sp³)–H bonds with allenyl acetates, which can afford diversely functionalized 1,3-dienes. semanticscholar.org These methods provide a high degree of control over the geometry of the double bonds, which is essential for the synthesis of specific isomers of the target molecule. The choice of ligand in these catalytic systems can often be used to direct the stereochemical outcome of the reaction. nih.gov

Table 2: Strategies for Stereocontrolled Dienyl Core Synthesis

| Strategy | Catalyst/Reagents | Key Features |

| Rhodium-Catalyzed Synthesis | Rhodium(I) complexes, acetylene, carboxylic acid derivatives | High stereoselectivity for E-dienes; mild reaction conditions. thieme-connect.deresearchgate.net |

| Palladium-Catalyzed Dienylation | Pd(OAc)₂, Ag₂CO₃, allenyl acetates | Direct functionalization of C-H bonds; access to substituted dienes. semanticscholar.org |

| Sulfolene-Based Routes | Substituted sulfolenes, base, Pd catalyst | In situ generation of dienes with defined stereochemistry. nih.gov |

Esterification Techniques for Diacetate Moiety Introduction

The final step in a total synthesis approach would likely be the introduction of the diacetate moieties. A standard and effective method for this transformation is the acylation of the corresponding diol with acetic anhydride in the presence of a base like pyridine. nih.govsigmaaldrich.comresearchgate.netnih.gov Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. sigmaaldrich.comresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. For more complex substrates, other esterification methods, such as those employing peptide coupling reagents or solid-supported acid catalysts, could also be considered to achieve high yields and selectivity. organic-chemistry.org

Precursor-Based Synthesis Pathways

An alternative to total synthesis is the derivatization of readily available precursors that already contain a four-carbon backbone.

Derivatization of Crotyl Alcohol Analogues

Crotyl alcohol (2-buten-1-ol) and its derivatives are attractive starting materials for the synthesis of this compound. The dehydration of crotyl alcohol over solid acid catalysts can produce 1,3-butadiene, which can then be further functionalized. elsevierpure.comnii.ac.jp More direct routes could involve the ruthenium-catalyzed C-C coupling of primary alcohols with butadiene to form homoallylic alcohols, which are valuable intermediates. nih.gov The initial alcohol can be oxidized to an aldehyde, and subsequent reactions can be employed to introduce the second oxygen functionality and the formyl group. The formation of C-C bonds from alcohol precursors is a topic of significant research, with methods involving transition metal catalysis being particularly prominent. nih.govnih.govrsc.orgeurekalert.org

Transformation of Related Butenediyl Intermediates

Commercially available butenediols, such as 2-butene-1,4-diol, serve as excellent precursors. A plausible synthetic sequence would involve the protection of one of the hydroxyl groups, followed by the oxidation of the other to an aldehyde. Subsequent formylation at the C3 position could be achieved, followed by deprotection and acetylation of both hydroxyl groups. The conversion of diols to aldehydes can be achieved with high selectivity using specifically designed reactor systems and catalysts. rsc.org Furthermore, butenediyl derivatives can be involved in various transformations to introduce the required functional groups. For example, the conversion of 2,3-butanediol (B46004) to various derivatives, including aldehydes, is well-documented. researchgate.net

Table 3: Precursor-Based Synthetic Approaches

| Precursor | Key Transformation Steps | Relevant Methodologies |

| Crotyl Alcohol Analogues | Oxidation, C-C bond formation, functional group interconversion | Swern oxidation, Ruthenium-catalyzed coupling, Dehydration. numberanalytics.comelsevierpure.comnih.gov |

| Butenediyl Intermediates | Selective protection, oxidation, formylation, acetylation | Protection group chemistry, Swern/Dess-Martin oxidation, Vilsmeier-Haack reaction, Acetylation with acetic anhydride. thieme-connect.dewikipedia.orgresearchgate.net |

Catalytic Systems in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. numberanalytics.com For a target like this compound, both transition metal catalysis and organocatalysis provide powerful tools for its construction.

The construction of the but-2-endiyl backbone of this compound is a critical step that can be efficiently achieved using transition metal catalysis. Palladium and ruthenium-based catalysts are particularly noteworthy for their versatility in forming carbon-carbon bonds. acs.orgnih.gov

A plausible synthetic route could involve the palladium-catalyzed coupling of a C2 and a C1 fragment to construct the C4 backbone. For instance, a Sonogashira coupling between a protected propargyl alcohol derivative and a suitable electrophile bearing a masked aldehyde group could be a key step. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for the formation of C(sp)-C(sp2) bonds. nih.gov The use of various palladium catalysts, often in conjunction with a copper co-catalyst, allows for a high degree of functional group tolerance and control over the reaction conditions.

Another powerful strategy for the synthesis of substituted alkenes is olefin metathesis, catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts. mdpi.comrsc.org A cross-metathesis reaction between two appropriately functionalized smaller olefins could directly generate the but-2-ene core with the desired (E)-stereochemistry. The choice of catalyst generation and reaction conditions can significantly influence the stereoselectivity of the newly formed double bond. nih.gov

Table 1: Hypothetical Comparison of Transition Metal Catalysts for a Key C-C Bond Forming Step

| Catalyst System | Ligand | Solvent | Temperature (°C) | Hypothetical Yield (%) | Hypothetical (E:Z) Ratio |

| Pd(PPh₃)₄ / CuI | PPh₃ | THF | 60 | 75 | 90:10 |

| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | 80 | 85 | 92:8 |

| Grubbs II Catalyst | IMes(H₂) | CH₂Cl₂ | 40 | 90 | >98:2 |

| Hoveyda-Grubbs II | sIMes | Toluene | 50 | 92 | >98:2 |

This table presents hypothetical data for illustrative purposes, demonstrating how different catalyst systems could influence the outcome of a key synthetic step towards this compound.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for stereoselective synthesis. rsc.org For the synthesis of a chiral analogue of this compound or for controlling the stereochemistry of intermediates, organocatalysis offers several advantages, including mild reaction conditions and the avoidance of toxic heavy metals.

A key challenge in the synthesis of complex molecules is the stereoselective introduction of functional groups. An organocatalytic Michael addition could be a strategic step in a synthetic route to this compound. nih.govbeilstein-journals.org For example, the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde or ester, catalyzed by a chiral amine or a bifunctional catalyst like squaramide, could establish a key stereocenter. acs.orgnih.gov While the target molecule itself is not chiral, the principles of organocatalytic stereocontrol could be applied to precursors to ensure the desired (E)-geometry of the double bond.

Furthermore, organocatalysts can be employed for the asymmetric functionalization of aldehydes. researchgate.net For instance, a chiral proline derivative could catalyze an asymmetric α-functionalization of a precursor aldehyde, which could then be elaborated to the final target molecule.

Table 2: Hypothetical Application of Organocatalysts in the Synthesis of a Precursor to this compound

| Organocatalyst | Reaction Type | Substrate | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (%) |

| (S)-Proline | Aldol Reaction | Propanal + Acrolein | 85 | 95 |

| Diarylprolinol Silyl Ether | Michael Addition | Acetaldehyde + Methyl Acrylate | 90 | 98 |

| Squaramide | Michael Addition | Malonate + Nitroalkene | 92 | 99 |

This table provides hypothetical examples of how organocatalysts could be used to achieve high stereoselectivity in key bond-forming reactions for the synthesis of a chiral precursor.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry provide a framework for designing more sustainable chemical processes. numberanalytics.com The synthesis of this compound can be optimized by incorporating these principles to minimize environmental impact and improve efficiency.

The use of catalytic methods, as discussed in the previous sections, is a cornerstone of green chemistry, as it avoids the use of stoichiometric reagents that generate large amounts of waste. numberanalytics.comqualitas1998.net Both transition metal catalysis and organocatalysis contribute to higher atom economy by maximizing the incorporation of starting materials into the final product.

Further green chemistry considerations for the synthesis of this compound include:

Safer Solvents: The selection of reaction solvents with low toxicity and environmental impact is crucial. The replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids should be explored. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key aspect of green synthesis design. numberanalytics.com

Use of Renewable Feedstocks: While not always immediately feasible for complex molecules, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Mechanistic Investigations of 3 Formylbut 2 Endiyl Diacetate Reactivity

Role of Acetate (B1210297) Groups in Reaction Selectivity and Mechanism

The two acetate groups (-OAc) in 3-Formylbut-2-endiyl diacetate are expected to exert a significant influence on the molecule's reactivity through both electronic and steric effects.

Electronically, the acetate groups are electron-withdrawing through induction, which will impact the electron density of the diene system. This deactivation makes the diene less nucleophilic and, as mentioned, favors inverse-electron-demand Diels-Alder reactions. nih.gov

Sterically, the bulk of the acetate groups can influence the approach of reagents. In nucleophilic additions to the nearby formyl group, they might direct the incoming nucleophile to a specific face of the molecule, potentially leading to diastereoselectivity. In Diels-Alder reactions, the size of the acetate groups could influence the exo/endo selectivity by favoring the less sterically hindered transition state. Furthermore, the positioning of these groups could affect the ability of the diene to adopt the necessary s-cis conformation for the Diels-Alder reaction to occur. libretexts.org

Directing Group Effects

The reactivity of (E)-4,4-diacetoxy-2-methylbut-2-enal is significantly influenced by the electronic properties of its constituent functional groups. The molecule contains an α,β-unsaturated aldehyde system, which is a conjugated system susceptible to nucleophilic attack. The formyl (-CHO) group and the two acetoxy (-OCOCH₃) groups are electron-withdrawing, which has a profound impact on the electron distribution within the molecule and directs the course of chemical reactions.

The formyl group, being a potent electron-withdrawing group, polarizes the conjugated system, rendering the carbonyl carbon (C1) electrophilic and also activating the β-carbon (C3) towards nucleophilic attack. This creates two potential sites for nucleophiles to react: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). The presence of the methyl group at the α-position (C2) can sterically hinder attack at the carbonyl carbon to some extent, potentially favoring 1,4-addition.

The diacetate group at the C4 position further enhances the electrophilicity of the conjugated system through inductive effects. The electronegative oxygen atoms of the acetate groups pull electron density away from the carbon backbone, making the entire molecule more susceptible to nucleophilic attack.

The interplay of these directing group effects is crucial in determining the regioselectivity of reactions involving (E)-4,4-diacetoxy-2-methylbut-2-enal. Softer, less basic nucleophiles generally favor 1,4-addition, while harder, more basic nucleophiles tend to favor 1,2-addition to the carbonyl group.

Table 1: Predicted Regioselectivity of Nucleophilic Addition to (E)-4,4-Diacetoxy-2-methylbut-2-enal

| Nucleophile Type | Predicted Major Product | Rationale |

| Soft Nucleophiles (e.g., Gilman reagents, thiols) | 1,4-addition product | Favored by the electronics of the conjugated system and potential steric hindrance at the carbonyl carbon. |

| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | 1,2-addition product | Driven by the strong electrostatic attraction to the highly polarized carbonyl carbon. |

| Weaker Nucleophiles (e.g., amines, alcohols) | Can lead to a mixture of products or reversible 1,2-addition followed by irreversible 1,4-addition. | The outcome is often dependent on reaction conditions such as temperature and solvent. |

Leaving Group Characteristics

The diacetate moiety at the C4 position of (E)-4,4-diacetoxy-2-methylbut-2-enal possesses the ability to function as a leaving group under certain reaction conditions. The acetate ion (CH₃COO⁻) is a moderately good leaving group. Its effectiveness as a leaving group stems from the fact that the negative charge on the resulting acetate anion is stabilized by resonance between the two oxygen atoms.

While not as effective as excellent leaving groups like halides (e.g., I⁻, Br⁻, Cl⁻) or sulfonate esters (e.g., tosylate, mesylate), the acetate group can be displaced in nucleophilic substitution reactions, particularly if the reaction is driven by the formation of a stable product. For instance, in the presence of a strong nucleophile, one or both of the acetate groups could potentially be displaced.

The geminal diacetate arrangement (two acetate groups on the same carbon) can also influence reactivity. The departure of one acetate group would be facilitated by the electron-withdrawing nature of the remaining acetate group. Furthermore, the resulting carbocation or intermediate would be stabilized by the adjacent double bond.

Table 2: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| Iodide (I⁻) | Hydroiodic acid (HI) | ~ -10 | Excellent |

| Bromide (Br⁻) | Hydrobromic acid (HBr) | ~ -9 | Excellent |

| Tosylate (TsO⁻) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |

| Acetate (AcO⁻) | Acetic acid (AcOH) | ~ 4.76 | Moderate |

| Hydroxide (HO⁻) | Water (H₂O) | ~ 15.7 | Poor |

Note: Lower pKa of the conjugate acid corresponds to a better leaving group.

Stereochemical Implications in Reaction Mechanisms

(E)/(Z) Isomerism and Consequential Reactivity

The stereochemistry of the carbon-carbon double bond in (E)-4,4-diacetoxy-2-methylbut-2-enal is designated as (E), indicating that the higher priority groups on each carbon of the double bond are on opposite sides. According to the Cahn-Ingold-Prelog priority rules, the formyl group has higher priority than the methyl group on C2, and the rest of the carbon chain has higher priority than the hydrogen on C3. The (E) configuration signifies a trans arrangement of the main chain across the double bond.

This specific spatial arrangement has significant consequences for the molecule's reactivity. The (E)-isomer is generally more thermodynamically stable than the corresponding (Z)-isomer due to reduced steric strain between the substituents on the double bond. This stability can influence the equilibrium of reactions leading to its formation.

From a mechanistic standpoint, the (E)-geometry dictates the trajectory of approaching reagents. For reactions such as cycloadditions (e.g., Diels-Alder reactions) or additions to the double bond, the stereochemistry of the starting material directly influences the stereochemistry of the product. The defined orientation of the substituents on the double bond can lead to the formation of specific diastereomers. For example, in a conjugate addition reaction, the incoming nucleophile will approach from a specific face of the molecule, and the subsequent protonation of the resulting enolate will also be influenced by the existing stereochemistry, potentially leading to a high degree of stereocontrol.

Diastereoselective and Enantioselective Transformations

The presence of multiple functional groups and a stereodefined double bond in (E)-4,4-diacetoxy-2-methylbut-2-enal makes it a promising substrate for diastereoselective and enantioselective transformations. While specific research on this exact compound is limited, the principles of asymmetric synthesis can be applied to predict its behavior.

Diastereoselective Transformations:

In reactions where a new stereocenter is formed, the existing stereocenter (the (E)-double bond) can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. For instance, in a Michael addition reaction, the approach of the nucleophile to the β-carbon will be sterically influenced by the substituents on the double bond. This can result in a diastereoselective reaction where one of the two possible diastereomeric products is formed in excess.

Enantioselective Transformations:

To achieve enantioselectivity, a chiral influence is required. This can be achieved through several strategies:

Chiral Catalysts: The use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, a chiral catalyst could selectively activate one face of the double bond for nucleophilic attack.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule, for instance, by reacting the aldehyde with a chiral amine to form a chiral iminium ion. The auxiliary would then direct subsequent reactions to occur from a specific face, leading to an enantiomerically enriched product. After the reaction, the auxiliary can be removed.

Chiral Reagents: The use of a chiral reagent, such as a chiral reducing agent to reduce the aldehyde, would lead to the formation of an enantiomerically enriched alcohol.

Table 3: Potential Stereoselective Reactions of (E)-4,4-Diacetoxy-2-methylbut-2-enal

| Reaction Type | Chiral Strategy | Potential Outcome |

| Michael Addition | Chiral phase-transfer catalyst | Enantioselective formation of a new C-C bond at the β-position. |

| Aldol Reaction | Use of a chiral auxiliary on the aldehyde | Diastereoselective and enantioselective formation of a β-hydroxy aldehyde derivative. |

| Diels-Alder Reaction | Chiral Lewis acid catalyst | Enantioselective formation of a cyclic product with multiple stereocenters. |

| Reduction of Aldehyde | Chiral reducing agent (e.g., CBS reagent) | Enantioselective formation of the corresponding alcohol. |

It is important to note that the actual stereoselectivity of these potential reactions would need to be determined experimentally. The data presented here is based on established principles of asymmetric synthesis.

Applications of 3 Formylbut 2 Endiyl Diacetate in Complex Molecule Synthesis

A Versatile Building Block for Heterocyclic Scaffolds

The strategic arrangement of functional groups in 3-Formylbut-2-endiyl diacetate makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Pyrrole (B145914) and Furan (B31954) Derivative Synthesis

While direct, documented examples of the use of this compound in the synthesis of pyrrole and furan derivatives are not extensively reported in readily available literature, its structural motifs suggest a high potential for such transformations. The presence of a 1,4-dicarbonyl-like functionality, masked by the formyl and acetate (B1210297) groups, is key to this potential.

The Paal-Knorr synthesis is a classic method for the formation of pyrroles and furans from 1,4-dicarbonyl compounds. In principle, this compound could serve as a precursor to a 1,4-dialdehyde or a related species under specific reaction conditions. Hydrolysis of the diacetate groups would unveil hydroxyl groups, which, along with the existing formyl group, could then participate in cyclization reactions.

For pyrrole synthesis, the reaction would theoretically involve the condensation of this compound with a primary amine. The amine would initially react with the formyl group to form an imine, followed by intramolecular attack and cyclization, ultimately leading to a substituted pyrrole. The reaction conditions would be crucial to facilitate the hydrolysis of the acetates and drive the cyclization and subsequent aromatization.

Similarly, for furan synthesis, an acid-catalyzed intramolecular cyclization could be envisioned. Protonation of the formyl group would activate it towards nucleophilic attack by a hydroxyl group generated from the hydrolysis of one of the acetate moieties. Subsequent dehydration would then yield the furan ring.

The following table outlines the hypothetical reaction partners and expected products for these transformations:

| Starting Material | Reagent | Potential Product | Synthesis Type |

| This compound | Primary Amine (R-NH₂) | Substituted Pyrrole | Paal-Knorr Pyrrole Synthesis Analogue |

| This compound | Acid Catalyst (H⁺) | Substituted Furan | Paal-Knorr Furan Synthesis Analogue |

Advanced Heterocyclic Systems via Cascade Reactions

The reactivity of this compound extends beyond simple five-membered heterocycles, with the potential for its involvement in cascade reactions to construct more complex, fused, or polycyclic heterocyclic systems. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy.

The combination of the aldehyde and the diacetate functionalities in one molecule allows for a sequence of reactions to be triggered. For instance, an initial reaction at the formyl group could set off a series of intramolecular cyclizations and rearrangements. The diacetate groups could act as leaving groups or be transformed into other functionalities that then participate in subsequent ring-forming steps.

While specific examples utilizing this compound are not prominently featured in the literature, the principles of cascade reactions with similar polyfunctional building blocks are well-established. Researchers have successfully employed related compounds, such as 3-formylchromones, in multi-component cascade reactions to generate complex bipyrimidine derivatives. This suggests that with the appropriate reaction partners and catalysts, this compound could be a valuable substrate for the discovery of novel cascade pathways to diverse heterocyclic architectures.

A Precursor for the Synthesis of Natural Products

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, represents a significant challenge in organic chemistry. This compound, as a versatile and functionalized building block, holds potential as a strategic intermediate in the total synthesis of such molecules. ontosight.ai

Biomimetic Transformations

Biomimetic synthesis seeks to mimic the biosynthetic pathways that occur in nature to construct complex molecules. While direct evidence of this compound in biomimetic transformations is scarce, its structure contains elements that could, in principle, participate in reactions that mimic enzymatic processes. The aldehyde functionality can be involved in aldol-type reactions or serve as a precursor to other functional groups found in natural products. The diacetate groups could be envisioned as protecting groups for diols, which are common motifs in many natural products, particularly those derived from carbohydrate or polyketide pathways.

Strategic Intermediate in Total Syntheses

In the strategic planning of a total synthesis, complex target molecules are retrosynthetically disconnected into simpler, more readily available starting materials. The functional group array of this compound makes it an attractive "chiral pool" or "template" starting material. Its pre-installed functionalities can be elaborated upon to construct larger portions of a target natural product.

For example, the formyl group can be a handle for chain extension via Wittig-type reactions or other carbon-carbon bond-forming methods. The diacetate groups, upon hydrolysis, provide a 1,4-diol motif, which is a common feature in many natural products and can be further manipulated stereoselectively. Although specific total syntheses employing this compound are not widely documented, its potential as a strategic starting point for the synthesis of various classes of natural products, such as polyketides or alkaloids, is considerable.

A Scaffold for Advanced Organic Materials

The unique electronic and structural properties of conjugated organic molecules make them key components in the development of advanced materials with applications in electronics, photonics, and sensor technology. The acetylenic backbone of this compound suggests its potential as a scaffold for the creation of such functional organic materials. ontosight.ai

The conjugated system of the butene backbone, which can be extended through reactions involving the formyl group, is a fundamental requirement for electronic conductivity and optical activity in organic materials. Polymerization of monomers derived from this compound could lead to the formation of conductive polymers. The formyl and acetate functionalities offer sites for modification, allowing for the fine-tuning of the material's properties, such as solubility, processability, and electronic characteristics.

While the direct application of this compound in the synthesis of advanced organic materials is an area that requires further exploration, the fundamental principles of materials science suggest its promise. The ability to construct well-defined, functionalized oligomers and polymers from this versatile building block opens up possibilities for the design of novel materials with tailored properties for a range of technological applications.

Oligomer and Polymer Synthesis

The presence of a polymerizable alkene functionality in conjunction with reactive acetate groups suggests that this compound could serve as a monomer or a cross-linking agent in the formation of oligomers and polymers. The double bond is susceptible to various polymerization techniques, while the diacetate moiety offers a handle for post-polymerization modification or for influencing the polymer's physical properties.

However, a detailed search of scientific literature and polymer chemistry databases does not yield specific examples or research studies where this compound has been explicitly used for oligomer or polymer synthesis. The potential remains largely theoretical at this time.

Functional Material Design

The design of functional materials often relies on the incorporation of monomers with specific chemical functionalities. The aldehyde and acetate groups on this compound could, in principle, be exploited to create materials with tailored surface properties, reactivity, or degradation profiles. For instance, the aldehyde could be used for surface immobilization of biomolecules or for the formation of Schiff base linkages within a material.

Despite these possibilities, there is a notable absence of published research detailing the application of this compound in the design and synthesis of functional materials.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. The aldehyde functionality of this compound makes it a potential substrate for several named MCRs.

Ugi and Passerini Reactions

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that utilize an aldehyde or ketone as a key component. The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.

Theoretically, this compound, with its aldehyde group, could participate in these reactions. This would lead to the formation of complex structures bearing the but-2-endiyl diacetate backbone. However, a review of the literature on Ugi and Passerini reactions, including studies on α,β-unsaturated aldehydes, does not provide any specific instances of this compound being used as a substrate. While the general reaction mechanisms are well-established, their application to this particular compound has not been documented in available scientific reports.

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most well-known example is the copper-catalyzed azide-alkyne cycloaddition. For this compound to be directly applicable in this context, it would typically require modification to introduce an azide (B81097) or alkyne functionality.

Alternatively, the aldehyde group could be a precursor to a functionality suitable for a click reaction. For example, it could be converted to an alkyne via the Corey-Fuchs reaction or to an azide. Nevertheless, there is no scientific literature available that describes the use of this compound or its derivatives in click chemistry applications.

Advanced Spectroscopic Characterization Methodologies for 3 Formylbut 2 Endiyl Diacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A complete NMR analysis would involve the use of one-dimensional and multi-dimensional techniques to confirm the chemical structure of 3-Formylbut-2-endiyl diacetate. This would include determining the chemical shifts of all protons and carbons, as well as their correlations, to piece together the molecular framework.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To definitively assign the proton (¹H) and carbon (¹³C) signals and to understand the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the but-2-endiyl backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques would establish correlations between directly bonded protons and carbons. This would be crucial for assigning the carbon signals of the methyl groups, the vinyl backbone, and the formyl group based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is vital for determining the stereochemistry (E/Z configuration) of the double bond.

Without experimental data, a table of expected chemical shifts and correlations cannot be accurately constructed.

Dynamic NMR for Conformational Analysis

Dynamic NMR studies could provide insights into the conformational flexibility of the molecule, such as the rotation around the single bonds adjacent to the acetate (B1210297) groups. By analyzing changes in the NMR spectrum at different temperatures, it might be possible to determine the energy barriers for these conformational changes. However, no such studies on this compound have been found.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the acetate and formyl functionalities, as well as C=C stretching from the alkene, and C-O stretching from the ester groups. A data table specifying the exact wavenumbers and intensities for these bands is not available without experimental results.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would complement the FT-IR data. It is particularly sensitive to non-polar bonds and would be useful for identifying the C=C bond of the butene backbone. A comparison of FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. No published Raman spectra for this compound could be located.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. An analysis of this compound would confirm its molecular weight and the fragmentation would likely show losses of acetate and formyl groups. The precise mass-to-charge ratios and the relative abundances of the fragment ions are not documented.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This capability is crucial for confirming the identity of this compound and differentiating it from potential isomeric impurities. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass analyzers allows for the generation of highly accurate mass data, which is then compared against the theoretical mass calculated from the molecular formula.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C9H10O5 |

| Theoretical Monoisotopic Mass | 198.05282 u |

| Expected HRMS Result (M+H)+ | 199.06010 u |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. uzh.chnih.gov This technique is instrumental in confirming the connectivity of atoms within this compound. The fragmentation process is typically induced by collision-induced dissociation (CID), where the precursor ion collides with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would involve the loss of acetyl groups and cleavage of the butenediyl chain. youtube.comlibretexts.org The analysis of these fragments helps to piece together the original molecular structure, confirming the presence of the formyl and diacetate functionalities. youtube.com

Table 2: Expected MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Corresponding Neutral Loss | Structural Moiety Lost |

| 199.0601 | 157.0495 | 42.0106 | Acetyl group (C2H2O) |

| 199.0601 | 139.0389 | 60.0211 | Acetic acid (C2H4O2) |

| 199.0601 | 115.0390 | 84.0216 | Two acetyl groups (C4H4O2) |

| 139.0389 | 97.0284 | 42.0105 | Acetyl group (C2H2O) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like furan (B31954) derivatives. nih.govresearchgate.netnih.govmdpi.com The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly sensitive and can detect trace impurities. nih.govmdpi.comresearchgate.net The retention time in the gas chromatogram provides information on the compound's volatility, while the mass spectrum confirms its identity. For this compound, a suitable GC method would involve a non-polar or medium-polarity capillary column and a temperature program that allows for the separation of the target compound from any related furanic impurities. nih.govmdpi.comresearchgate.net

Table 3: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Condition |

| Column | HP-5MS (or equivalent) nih.govmdpi.com |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50°C, ramp to 250°C |

| MS Ionization | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or TOF |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and purity analysis of a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.govshimadzu.comresearchgate.net For this compound, reversed-phase HPLC with a C18 column is a common approach. nih.govsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is often used for detection, as the furan ring and carbonyl groups in the molecule absorb UV light. sigmaaldrich.com HPLC methods can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) to achieve optimal separation and resolution. nih.govshimadzu.coms4science.at

Table 4: Representative HPLC Conditions for Furan Derivative Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile:Water gradient shimadzu.coms4science.at |

| Flow Rate | 1.0 mL/min s4science.at |

| Detection | UV at 280 nm |

| Column Temperature | 25-35 °C s4science.at |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. rochester.edursc.orglibretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to observe the disappearance of starting materials and the appearance of the product, in this case, this compound. libretexts.orgyoutube.com The separation is based on the differential adsorption of the compounds to the stationary phase (typically silica (B1680970) gel) as the mobile phase moves up the plate. rsc.org The choice of eluent (solvent system) is crucial for achieving good separation. For furan derivatives, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate is often used. rsc.org Visualization of the spots can be achieved using UV light or by staining with a suitable reagent. rsc.orgepfl.ch

Table 5: TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain rsc.org |

| Application | Monitoring the consumption of starting materials and formation of the product. libretexts.orgyoutube.com |

Computational and Theoretical Investigations of 3 Formylbut 2 Endiyl Diacetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting how a molecule distributes its electrons and engages in chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of the molecule, from which numerous properties can be derived.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between these two orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A computational analysis of 3-Formylbut-2-endiyl diacetate would calculate the energies of these orbitals. A large HOMO-LUMO gap generally signifies high stability, whereas a small gap suggests the molecule is more reactive. For a conjugated system like this, the electrons are delocalized across the double bond and formyl group, which would influence the HOMO and LUMO energies. The table below presents hypothetical, yet typical, values for a molecule of this type to illustrate the expected output of such a calculation.

Illustrative FMO Data for this compound

| Molecular Orbital | Predicted Energy (eV) | Role in Reactions |

|---|---|---|

| HOMO | -8.5 to -7.0 | Electron Donor (Nucleophilic) |

| LUMO | -2.5 to -1.0 | Electron Acceptor (Electrophilic) |

| HOMO-LUMO Gap | 6.0 to 6.0 | Index of Chemical Reactivity |

Note: This table is for illustrative purposes. Actual values would be determined via specific quantum chemical calculations.

Charge Distribution and Electrostatic Potentials

The arrangement of functional groups in this compound—specifically the electronegative oxygen atoms of the formyl and acetate (B1210297) groups—creates an uneven distribution of electron density. ontosight.ai A calculation of the molecular electrostatic potential (MEP) would visualize this charge landscape. The MEP map would highlight regions of negative potential (typically colored red), concentrated around the oxygen atoms, which are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms and the aldehydic proton, indicating sites vulnerable to nucleophilic attack. This information is crucial for predicting non-covalent interactions, solvation effects, and the regioselectivity of reactions.

Conformational Analysis and Energy Landscapes

Molecules are not static but exist as an ensemble of different spatial arrangements, or conformations, resulting from rotation around single bonds. Conformational analysis seeks to identify the most stable conformers (those with the lowest energy) and the energy barriers that separate them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics would be an efficient first step to explore the vast conformational space of this compound. This method uses classical physics-based force fields to calculate the potential energy of different conformers. By systematically rotating the single bonds—such as the C-O bonds of the acetate groups and the C-C bond connecting the formyl group—one could identify a set of low-energy candidate structures.

Following this, molecular dynamics (MD) simulations could provide a view of the molecule's behavior over time at a given temperature. An MD trajectory would show the flexibility of the carbon backbone and the rotation of the ester groups, revealing the most populated conformational states and the transitions between them.

Density Functional Theory (DFT) for Geometry Optimization

To obtain a highly accurate structure of the most stable conformer, Density Functional Theory (DFT) calculations would be employed. Starting from the low-energy structures identified by molecular mechanics, DFT optimizes the geometry by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, DFT would likely confirm the (E)-configuration (trans) around the double bond as being significantly more stable than the (Z)-isomer due to reduced steric hindrance. ontosight.ai

Predicted Stable Conformer Parameters (Illustrative)

| Structural Parameter | Method | Predicted Value |

|---|---|---|

| C=C Bond Length | DFT (B3LYP/6-31G*) | ~1.34 Å |

| C=O (Formyl) Bond Length | DFT (B3LYP/6-31G*) | ~1.21 Å |

| C-O-C (Ester) Angle | DFT (B3LYP/6-31G*) | ~117° |

Note: This table is for illustrative purposes. Actual values would be determined via specific DFT calculations.

Reaction Pathway and Transition State Modeling

Computational chemistry can model the entire course of a chemical reaction, providing a detailed mechanism. This involves mapping the potential energy surface that connects reactants to products through a high-energy transition state. The calculated height of this energy barrier (the activation energy) determines the reaction rate.

For this compound, one could model several plausible reactions. For instance, the hydrolysis of one of the acetate groups would proceed via nucleophilic attack by water on the ester's carbonyl carbon. A computational model would identify the structure of the tetrahedral intermediate and the transition states leading to and from it. Similarly, the reduction of the formyl group by a hydride source (e.g., NaBH₄) could be modeled to understand its mechanism and stereoselectivity. Such studies are invaluable for predicting reaction outcomes and optimizing experimental conditions.

Energy Barriers and Reaction Rate Prediction

The study of energy barriers and the prediction of reaction rates are fundamental aspects of computational chemistry that provide insight into the kinetics of chemical transformations. For a molecule such as this compound, with its multiple functional groups—an aldehyde and two acetate groups attached to a butene backbone—a variety of reactions could be envisaged, including nucleophilic additions to the formyl group, hydrolysis of the esters, or additions to the carbon-carbon double bond.

Theoretical calculations, typically employing Density Functional Theory (DFT) or higher-level ab initio methods, would be essential to map the potential energy surface for such reactions. This would involve identifying the structures of the reactants, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining the reaction rate.

Solvent Effects on Reaction Dynamics

The solvent environment can profoundly influence the dynamics and outcome of a chemical reaction. Computational models can simulate these effects using either implicit solvent models, where the solvent is treated as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. These simulations can provide a deeper understanding of how the polarity and specific interactions of the solvent affect the stability of reactants, transition states, and products, thereby influencing reaction rates and pathways.

For this compound, the polarity of the solvent would be expected to play a significant role in any reaction involving charge separation, such as nucleophilic attack. However, specific computational investigations into the solvent effects on the reaction dynamics of this compound have not been documented in accessible scientific reports. As a result, there are no detailed findings or data tables to present regarding the influence of different solvents on its reactivity.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound. Methods such as DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra can then be compared with experimental data to validate the computational model and confirm the molecular structure.

While the chemical structure of this compound is known, there is a lack of published studies that report computationally predicted spectroscopic parameters or their validation against experimental spectra for this specific molecule. Such a study would be beneficial for confirming the stereochemistry and conformational preferences of the molecule. The absence of this research means that no data tables of predicted versus experimental spectroscopic data can be compiled.

Future Research Trajectories and Emergent Areas for 3 Formylbut 2 Endiyl Diacetate

Development of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient methods for the synthesis of complex molecules is a central theme in modern chemistry. For a compound like 3-Formylbut-2-endiyl diacetate, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

One promising avenue is the application of catalytic cross-metathesis reactions . The use of catalysts, such as those based on ruthenium, could enable the direct coupling of simpler, readily available precursors, potentially reducing the number of synthetic steps and improving atom economy. Another area of exploration is the use of biocatalysis . Enzymes could offer highly selective and environmentally friendly routes to key intermediates or even the final product, operating under mild reaction conditions.

A plausible sustainable synthetic approach could involve the hydrolysis of a 1,4-diacyloxyalk-2-ene precursor in the presence of an acid catalyst. This method, patented for related α,β-unsaturated aldehydes, offers a more direct route to the target structure.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Cross-Metathesis | High atom economy, fewer steps | Catalyst cost and sensitivity, E/Z selectivity control |

| Biocatalysis | High selectivity, mild conditions, low environmental impact | Enzyme discovery and optimization, substrate scope |

| Acid-Catalyzed Hydrolysis | Direct route from diacetate precursors | Potential for side reactions, purification challenges |

Exploration of Unconventional Reactivity Patterns

The conjugated π-system of this compound, featuring both an electron-withdrawing aldehyde and two acetate (B1210297) groups, suggests a rich and potentially unconventional reactivity profile. While classical 1,2- and 1,4-additions to the α,β-unsaturated system are expected, future research could uncover more nuanced and synthetically valuable transformations.

The presence of the formyl group invites exploration into organocatalysis . N-Heterocyclic carbenes (NHCs), for instance, could be employed to generate homoenolate equivalents, leading to novel annulation and cycloaddition reactions. Furthermore, the diacetate functionality could participate in or influence reactions in unexpected ways, potentially through neighboring group participation or by acting as a leaving group under specific conditions.

The photochemical reactivity of this compound is another largely unexplored area. Analogy with other enediyne systems suggests that photochemical activation could lead to the formation of highly reactive intermediates, opening pathways to complex molecular architectures that are inaccessible through thermal methods.

Integration into Flow Chemistry Systems for Scalable Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. For a functionalized molecule like this compound, flow chemistry presents a particularly attractive avenue for future research.

The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors could be leveraged to manage potentially exothermic reactions or to selectively generate and react unstable intermediates. This would be particularly beneficial for reactions involving highly reactive organometallic reagents or for managing the selectivity between 1,2- and 1,4-addition pathways.

A multi-step flow synthesis could be envisioned where the crude product from one reactor is directly introduced into the next, minimizing purification steps and reducing solvent waste. This approach would be highly valuable for the industrial-scale production of this compound or its derivatives.

Design of Derivatives with Tunable Reactivity for Specific Synthetic Challenges

The core structure of this compound serves as a versatile scaffold for the design of derivatives with tailored reactivity. By systematically modifying the substituents, it should be possible to fine-tune the electronic and steric properties of the molecule to address specific synthetic challenges.

For example, replacing the acetate groups with other ester functionalities or with electron-withdrawing or -donating groups could modulate the reactivity of the conjugated system. This would allow for the optimization of the substrate for specific catalytic cycles or to control the regioselectivity of addition reactions.

The synthesis of a library of derivatives would also be invaluable for structure-activity relationship (SAR) studies, particularly if the core scaffold is identified as a promising pharmacophore in drug discovery programs.

Table 2: Potential Derivatives and Their Tunable Properties

| Derivative Type | Modification | Potential Impact on Reactivity |

| Ester Variants | Replacement of acetates with pivaloates, benzoates, etc. | Steric hindrance, leaving group ability, solubility |

| Electronic Variants | Introduction of electron-withdrawing or -donating groups on the backbone | Modulation of electrophilicity of the carbonyl and β-carbon |

| Extended Conjugation | Incorporation of additional double or triple bonds | Altered spectroscopic properties and reactivity in cycloadditions |

Advanced Mechanistic Studies Using Ultrafast Spectroscopy

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. While traditional spectroscopic methods like NMR and IR provide valuable structural information on stable species, ultrafast spectroscopy techniques can offer unprecedented insights into the dynamics of short-lived intermediates and transition states.

Techniques such as femtosecond transient absorption and time-resolved infrared spectroscopy could be employed to directly observe the formation and decay of reactive intermediates in real-time. This would allow for the detailed elucidation of reaction pathways, the identification of key intermediates in catalytic cycles, and a deeper understanding of the factors controlling selectivity.

For instance, ultrafast spectroscopy could be used to study the dynamics of photoinitiated reactions or to probe the initial steps of nucleophilic attack on the conjugated system, providing a level of mechanistic detail that is not accessible through conventional methods.

Q & A

Basic Research Questions

Q. What are the key identifiers and regulatory information for 3-Formylbut-2-endiyl diacetate?

- Answer : The compound is registered under CAS No. 5417-63-0 and was last updated in the regulatory database on 31/05/2018 . Regulatory classifications may vary by region, but its structural analogs (e.g., methyl 2-(2-formylphenyl)acetate) are often handled as research chemicals with specific safety protocols, including hazard warnings for skin/eye irritation and recommendations for proper ventilation during handling .

Q. What synthetic strategies are employed for preparing this compound?

- Answer : Synthesis typically involves esterification and formylation steps. For example, analogous compounds like ethyl [(3-formylquinolin-2-yl)thio]acetate are synthesized via nucleophilic substitution followed by oxidation or acetylation using acetic anhydride . Protection of reactive aldehyde groups during synthesis is critical to avoid side reactions, as seen in protocols for methyl 2-(2-formylphenyl)acetate .

Q. What storage conditions are recommended to maintain stability?

- Answer : The compound should be stored at -20°C in airtight containers to prevent hydrolysis of the diacetate moiety. Stability data for structurally similar esters (e.g., tert-butyl 2-(3-formylphenoxy)acetate) indicate decomposition risks at temperatures >150°C, necessitating avoidance of heat and incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying the reactivity of this compound in aqueous environments?

- Answer : A D-optimal experimental design (e.g., as applied to ROS detection with diacetate probes) can systematically evaluate variables such as pH, temperature, and solvent polarity. Response surface methodology (RSM) is recommended to model interactions between variables and predict optimal reaction conditions . For kinetic studies, HPLC or LC-MS should be used to monitor degradation products like acetic acid or formyl derivatives .

Q. What methodologies are suitable for resolving contradictions in reported toxicity or biological activity data?

- Answer : Dose-response studies with parallel in vitro and in vivo models are critical. For instance, sodium diacetate analogs show dose-dependent effects on metabolic pathways (e.g., downregulated carbohydrate metabolism in mice), which can be validated using metagenomic sequencing and metabolomic profiling . Contradictions may arise from differences in bioavailability; thus, physiologically based pharmacokinetic (PBPK) modeling is advised to reconcile disparities .

Q. How can the compound’s reactivity with nucleophiles be systematically analyzed?

- Answer : Employ kinetic assays under controlled conditions (e.g., varying nucleophile concentrations and solvent systems). For example, studies on ethyl 2-phenylacetoacetate used fluorescence-based probes to track reaction progress, while NMR spectroscopy identified intermediates like enol-acetate tautomers . Computational tools (e.g., DFT calculations) can predict reactive sites and guide experimental validation .

Q. What advanced techniques are recommended for characterizing degradation products?

- Answer : High-resolution mass spectrometry (HR-MS) and tandem MS/MS are essential for identifying low-abundance degradation byproducts. For example, thermal decomposition of diacetates may release acetic anhydride, detectable via GC-MS headspace analysis . Stability-indicating assays (e.g., stress testing under UV light or humidity) should follow ICH guidelines to ensure method robustness .

Data Analysis and Interpretation

Q. How should researchers address variability in biological assay results involving this compound?

- Answer : Use standardized positive controls (e.g., PMA for ROS assays) and statistical tools like ANOVA to account for batch-to-batch variability . For microbiome studies (e.g., sodium diacetate’s impact on gut flora), alpha/beta diversity metrics and PICRUSt2 can link taxonomic shifts to functional changes .

Q. What statistical approaches are effective for analyzing dose-dependent effects in cellular models?

- Answer : Non-linear regression (e.g., sigmoidal dose-response curves) and Hill slope analysis are widely used. For T-cell inhibition studies, flow cytometry with CFSE dilution tracks proliferation, while multiplex cytokine assays quantify IL-2/IFNγ levels, requiring normalization to untreated controls .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.